3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The systematic IUPAC name provides insight into its molecular structure, which features a triazole ring fused to a pyrimidine system, along with various substituents that may influence its biological activity.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is often synthesized for use in drug discovery and development, particularly in the search for new therapeutic agents. The compound's molecular formula is C19H20N4O1S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be depicted using various structural representations such as:
CC(C)SC1=Nc2ccccc2C2=NC(CCC(=O)NCc3ccc(OC)cc3)C(=O)N12The compound features a triazole ring fused to a pyrimidine core, with substituents that include a methoxy group and a methylthio group. These modifications can significantly impact the compound's electronic properties and reactivity.
The chemical reactivity of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be explored through various types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for compounds like 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors.
Understanding these interactions requires detailed biochemical studies and may involve assays to determine binding affinities and inhibition constants.
The physical and chemical properties of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:
These properties are essential for predicting the behavior of the compound in biological systems.
The potential applications of 3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine are broad and may include:
Research into this compound continues to expand as scientists explore its full potential in medicinal chemistry.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7